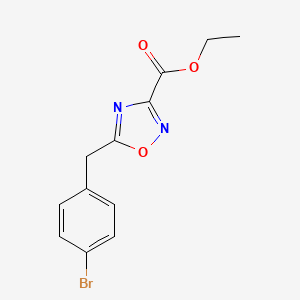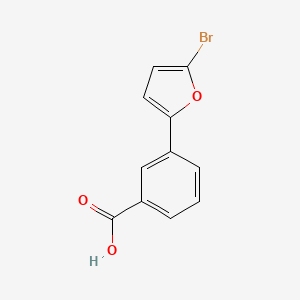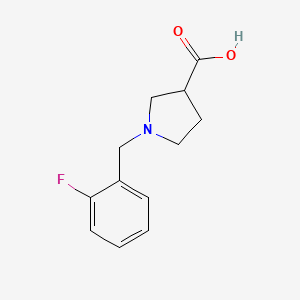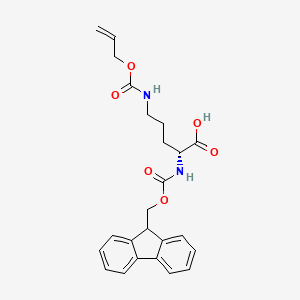![molecular formula C6H2Cl3N3 B1393595 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1053228-28-6](/img/structure/B1393595.png)
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2Cl3N3 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 222.46 .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine consists of a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines, including 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Physical And Chemical Properties Analysis
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 222.46 .
Applications De Recherche Scientifique
Large-Scale Synthesis
Pyrrolo[2,3-d]pyrimidines, closely related to 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, have been extensively studied for their pharmaceutical activity. A notable advancement is the large-scale synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, achieved through efficient methods like the Dakin−West reaction and Dimroth rearrangement. This synthesis is remarkable for its ecological and economical benefits, avoiding extensive waste treatment and requiring no special equipment (Fischer & Misun, 2001).
Synthesis of Tricyclic Purine Analogues
The synthesis of tricyclic ring systems, such as purine analogues with degenerate hydrogen-bonding potential, has involved the creation of various novel pyrrolo[2,3-d]pyrimidine derivatives. These efforts have contributed significantly to developing potential precursors for further chemical reactions and pharmaceutical applications (Williams & Brown, 1995).
Development of Antibacterial Agents
The synthesis of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines from pyrrolo[2,3-d]pyrimidines has been explored for potential antibacterial applications. This research highlights the versatility of pyrrolo[2,3-d]pyrimidines in creating novel compounds with possible biological activities (Dave & Shah, 2002).
Optical Property Tuning in Chromophores
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives have been used to create chromophores with tunable optical properties. These chromophores exhibit intramolecular charge transfer character, influencing their fluorescence quantum yield and potential applications in material sciences (Bucevičius et al., 2015).
Modular Synthesis Approach
A modular approach to synthesize various diaminopyrrolo[2,3-d]pyrimidines and triaminopyrrolo[2,3-d]pyrimidines, starting from chloro-halopyrrolo[2,3-d]pyrimidines, demonstrates the versatility and efficiency of methods in creating these compounds. This synthesis is crucial for exploring the diverse applications of pyrrolo[2,3-d]pyrimidines in pharmaceutical research (Voronkov et al., 2006).
Antifolate Design and Synthesis
The design and synthesis of classical and nonclassical antifolates from 5-ethyl-7H-pyrrolo[2,3-d]pyrimidines showcase the potential of pyrrolo[2,3-d]pyrimidines in creating antitumor agents and DHFR inhibitors. This application is significant in medicinal chemistry, especially in the context of treating opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
Mécanisme D'action
While the specific mechanism of action for 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine is not mentioned in the search results, it is noted that several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-d]pyrimidine core . JAK inhibitors interfere with the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKWSCQSOXCSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680955 | |
| Record name | 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1053228-28-6 | |
| Record name | 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1393512.png)

![N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1393515.png)


![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)




![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)


